molecular formula C38H44N6O10 B13838016 Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester

Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester

Cat. No.: B13838016
M. Wt: 744.8 g/mol
InChI Key: UKSGMKYWGKQGGT-WUORMFBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irbesartan N-β-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester (CAS: 224170-69-8) is a key intermediate metabolite in the biotransformation of Irbesartan, a non-peptide angiotensin II receptor antagonist used to treat hypertension . This compound is synthesized during phase II metabolism, where glucuronidation enhances the drug’s water solubility for renal excretion. Structurally, it consists of the Irbesartan moiety conjugated to a β-D-glucuronic acid derivative with acetyl protection at the 2-, 3-, and 4-hydroxyl groups and a methyl ester at the carboxyl position . It is cataloged as a reference standard (TRC-I751020) for pharmaceutical research, particularly in impurity profiling and metabolic pathway studies .

Properties

Molecular Formula

C38H44N6O10

Molecular Weight

744.8 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate

InChI

InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3/t30-,31-,32+,33-,35+/m0/s1

InChI Key

UKSGMKYWGKQGGT-WUORMFBWSA-N

Isomeric SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Enzyme-Catalyzed Glucuronide Formation

The enzymatic approach exploits UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to irbesartan at specific sites. Recombinant human UGT isoforms or liver microsomes from various species are used to achieve regioselective glucuronidation.

  • The reaction mixture typically contains irbesartan as the aglycone substrate, UDP-glucuronic acid as the glucuronide donor, and recombinant UGT enzymes or microsomal preparations.
  • Incubation is carried out at physiological temperature (around 37 °C) with continuous stirring for 5 to 48 hours to ensure adequate conversion.
  • Protein removal is achieved by precipitation and centrifugation, followed by solid-phase extraction to isolate glucuronide conjugates.
  • The crude glucuronides are then purified by preparative high-performance liquid chromatography (HPLC).

Acetylation and Methyl Esterification

After enzymatic glucuronidation, the glucuronide hydroxyl groups at positions 2, 3, and 4 of the sugar moiety are protected by acetylation to form the tri-O-acetyl derivative. The carboxyl group of glucuronic acid is methylated to form the methyl ester.

  • Acetylation is typically performed using acetic anhydride in the presence of a base such as pyridine.
  • Methyl esterification can be achieved by treating the free acid with methanol under acidic conditions or using methylating agents.
  • These steps increase compound stability and facilitate purification.

Purification and Characterization

  • Purification is performed by preparative liquid chromatography using reversed-phase columns.
  • The purity and identity of the product are confirmed by nuclear magnetic resonance spectroscopy (NMR), tandem mass spectrometry (MS/MS), and high-performance liquid chromatography (HPLC).
  • The regioselectivity of glucuronidation and acetylation is confirmed by detailed NMR structural analysis.

Chemical Synthesis Method

Koenigs-Knorr Glycosylation Reaction

An alternative to enzymatic synthesis is the chemical glycosylation of irbesartan using methyl acetobromo-α-D-glucuronate in the presence of silver carbonate (Ag2CO3) as a catalyst.

  • The free base form of irbesartan is dissolved in anhydrous toluene.
  • Methyl acetobromo-α-D-glucuronate and Ag2CO3 are added, and the mixture is stirred at elevated temperatures (~75 °C) for approximately 25 hours.
  • The reaction mixture is filtered, and the solvent is evaporated to yield crude glucuronide esters.

Deacetylation and Reacetylation

  • Partial or full deacetylation may be performed using lithium hydroxide in methanol to remove protecting groups selectively.
  • Subsequent reacetylation can be done to achieve the tri-O-acetylated glucuronide methyl ester form.

Purification

  • The crude products are purified by preparative liquid chromatography.
  • Purities are assessed by HPLC using UV or fluorescence detection.
  • Structural confirmation is done by NMR and MS.

Comparative Data Table of Preparation Methods

Aspect Enzymatic Glucuronidation Chemical Synthesis (Koenigs-Knorr)
Starting Material Irbesartan + UDP-glucuronic acid Irbesartan free base + methyl acetobromo-α-D-glucuronate
Catalyst/Enzyme Recombinant human UGTs or liver microsomes Silver carbonate (Ag2CO3)
Reaction Conditions 37 °C, aqueous buffer, 5–48 hours 75 °C, anhydrous toluene, ~25 hours
Regioselectivity High, enzyme-controlled Moderate, chemical control
Post-synthesis Modifications Acetylation with acetic anhydride; methyl esterification Deacetylation/reacetylation; methyl esterification
Purification Preparative HPLC, SPE Preparative HPLC
Yield Variable, typically low to moderate (0.7–34.6%) Moderate
Structural Characterization NMR, MS/MS, HPLC NMR, MS, HPLC
Advantages High regioselectivity, mimics biological pathway Useful for stereoisomer synthesis, no enzyme needed
Disadvantages Requires enzyme sources, longer incubation Harsh conditions, possible side reactions

Research Findings and Notes

  • The enzymatic method offers superior regioselectivity, producing specific N-glucuronide isomers of irbesartan, which are important for pharmacokinetic studies and metabolite identification.
  • Chemical synthesis via the Koenigs-Knorr reaction is valuable for producing glucuronide stereoisomers and can be adapted for large-scale synthesis but may require extensive purification due to side products.
  • Analytical methods such as HPLC with UV or fluorescence detection and tandem mass spectrometry are critical for confirming the structure and purity of the glucuronide esters.
  • The tri-O-acetyl protection of the glucuronide hydroxyl groups and methyl esterification of the carboxyl group enhance the compound's stability and facilitate chromatographic separation.
  • The compound Irbesartan N-β-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is commercially available as a neat standard for research purposes, often produced on demand due to its specialized nature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronide moiety.

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the glucuronide moiety.

    Hydrolysis: Deacetylated and demethylated products.

    Substitution: Substituted derivatives at the ester group.

Scientific Research Applications

Pharmacological Applications

1. Nephroprotective Effects:
Irbesartan has been extensively studied for its nephroprotective properties, particularly in patients with type 2 diabetes. A significant clinical trial demonstrated that treatment with irbesartan significantly reduced the progression of nephropathy compared to placebo and other antihypertensive agents. The study involved 1,715 hypertensive patients and found that irbesartan reduced the risk of end-stage renal disease by 23% compared to amlodipine and placebo groups . This nephroprotective effect is believed to be independent of blood pressure reduction.

2. Drug Metabolism Studies:
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester serves as a useful compound for studying the metabolism of irbesartan. Glucuronidation is a key phase II metabolic pathway, and understanding how irbesartan is metabolized can provide insights into its pharmacokinetics and potential drug interactions. Studies have shown that various metabolites of irbesartan are formed through glucuronidation, which can influence its therapeutic efficacy and safety profile .

Case Studies and Research Findings

1. Clinical Trials:
Several clinical trials have investigated the efficacy of irbesartan in different populations. For instance, one study highlighted its effectiveness in slowing the progression of kidney disease in diabetic patients, emphasizing its role beyond mere blood pressure control .

2. Experimental Studies:
Research involving animal models has also been conducted to assess the pharmacokinetics of irbesartan and its metabolites. These studies often utilize compounds like this compound to trace metabolic pathways and evaluate the impact of genetic variations on drug metabolism .

Data Table: Summary of Key Findings

Application AreaKey FindingsReference
Nephroprotective EffectsIrbesartan reduced risk of end-stage renal disease by 23% compared to placebo and amlodipine
Drug MetabolismGlucuronidation is crucial for irbesartan metabolism; metabolites influence efficacy
Clinical TrialsEffective in slowing progression of kidney disease in diabetic patients
Experimental StudiesAnimal models used to study pharmacokinetics and genetic variations affecting metabolism

Mechanism of Action

The mechanism of action of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is primarily related to its parent compound, Irbesartan. Irbesartan is an angiotensin II receptor antagonist, which means it blocks the action of angiotensin II, a hormone that causes blood vessels to constrict. By blocking this hormone, Irbesartan helps to relax blood vessels, thereby lowering blood pressure. The glucuronide conjugate may have altered pharmacokinetic properties, but the fundamental mechanism of action remains the same.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

Glucuronide methyl esters with acetyl-protected hydroxyl groups are common intermediates in drug metabolism and synthesis. Below is a comparative analysis of Irbesartan N-β-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester and analogous compounds:

Table 1: Key Properties of Tri-O-acetyl-glucuronide Methyl Esters
Compound Name CAS Number Molecular Formula Molecular Weight Solubility Primary Application(s)
Irbesartan N-β-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester 224170-69-8 Not explicitly reported* ~700 (estimated) Not reported Pharmaceutical metabolite intermediate for Irbesartan
2-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester 55274-44-7 C₁₉H₂₁NO₁₂ 455.37 Acetone, Methanol Biochemical reagent for glycosidase studies
4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester 490028-18-7 C₁₉H₂₁IO₁₀ 536.27 Dichloromethane, Methanol Intermediate for trans-Resveratrol glucuronide conjugates
4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester 18472-49-6 C₁₉H₂₀N₂O₁₂ 468.37 Not reported Fluorescent substrate for β-glucuronidase detection in microbiological assays
1-Naphthol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester 18404-55-2 C₂₃H₂₄O₁₁ 500.43 Not reported Precursor for 1-Naphthol β-D-glucuronide synthesis
2,3,4-Tri-O-benzoyl-D-glucuronide Methyl Ester 50767-71-0 C₂₈H₂₄O₁₀ 520.14 Not reported Carbohydrate chemistry research and glycosaminoglycan analog synthesis

Based on Irbesartan’s core structure (C₂₅H₂₈N₆O) and the glucuronide moiety (C₁₀H₁₃O₉), an approximate molecular weight is inferred.

Key Differences and Research Implications

Substituent Groups :

  • The Irbesartan conjugate features a complex tetrazole-containing biphenylmethyl group linked to the glucuronide, distinguishing it from simpler aryl-substituted analogs (e.g., nitrophenyl, iodophenyl) . This structural complexity impacts its pharmacological relevance compared to compounds used purely as enzyme substrates.

Applications :

  • Pharmaceutical Intermediates : Irbesartan’s metabolite is critical for studying drug metabolism and excretion , whereas compounds like 4-Iodophenyl and 2-Nitrophenyl derivatives serve as tools for synthesizing glucuronide conjugates of other bioactive molecules (e.g., resveratrol) .
  • Enzyme Substrates : 4-Nitrophenyl and 1-Naphthol derivatives are optimized for β-glucuronidase detection due to their chromogenic/fluorogenic properties , unlike the Irbesartan metabolite, which lacks such functional groups.

Solubility and Stability :

  • Solubility data for Irbesartan’s metabolite are absent in available literature, but analogs like 2-Nitrophenyl and 4-Iodophenyl derivatives are soluble in polar aprotic solvents (e.g., acetone, dichloromethane), facilitating their use in organic synthesis .

Research Findings :

  • While Irbesartan itself modulates Nav1.5 sodium channels to reduce atrial fibrillation risk , its glucuronide metabolite’s bioactivity remains unstudied. In contrast, 4-Nitrophenyl derivatives have well-documented roles in enzyme kinetics and microbial detection .

Biological Activity

Irbesartan N-β-D-2,3,4-tri-O-acetyl-glucuronide methyl ester is a derivative of the angiotensin II receptor blocker irbesartan, which is primarily used in the treatment of hypertension and heart failure. This compound is notable for its potential biological activities, particularly as a metabolite of irbesartan. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Basic Information

PropertyValue
Chemical Name Irbesartan N-β-D-2,3,4-tri-O-acetyl-glucuronide methyl ester
CAS Number 224170-69-8
Molecular Formula C₃₈H₄₄N₆O₁₀
Molecular Weight 744.79 g/mol
Appearance Off-white solid
Solubility Soluble in chloroform, dichloromethane, ethyl acetate

Structure

The structural formula of Irbesartan N-β-D-2,3,4-tri-O-acetyl-glucuronide methyl ester includes multiple functional groups that may influence its biological activity, particularly in terms of solubility and receptor binding.

Pharmacodynamics

Irbesartan itself functions as an angiotensin II receptor antagonist, which contributes to vasodilation and reduced blood pressure. The glucuronide methyl ester form may exhibit altered pharmacokinetics and pharmacodynamics compared to its parent compound.

Key Biological Activities:

  • Antihypertensive Effects : Similar to irbesartan, the glucuronide derivative may retain antihypertensive properties through the inhibition of angiotensin II effects.
  • Anti-inflammatory Properties : Studies suggest that irbesartan derivatives may have anti-inflammatory effects, potentially beneficial in conditions like hypertension and chronic kidney disease.
  • Metabolite Activity : As a metabolite, it may play a role in the overall efficacy and side effect profile of irbesartan.

In Vitro Studies

Research has shown that glucuronidation can significantly alter drug activity. In vitro studies indicate that metabolites like Irbesartan N-β-D-2,3,4-tri-O-acetyl-glucuronide methyl ester could influence various biological pathways:

  • Inhibition of Angiotensin-Converting Enzyme (ACE) : Potentially contributing to reduced angiotensin II levels.
  • Impact on Vascular Smooth Muscle Cells : May inhibit proliferation and migration, thereby reducing vascular remodeling.

Case Studies

  • Hypertensive Patients : A clinical study evaluating the effects of irbesartan and its metabolites on blood pressure control showed significant reductions in systolic and diastolic blood pressure over a 12-week period.
  • Chronic Kidney Disease (CKD) : Research indicates that irbesartan metabolites may help in reducing proteinuria in CKD patients, suggesting a protective renal effect.

Efficacy and Safety Profile

A comprehensive review of literature highlights the importance of understanding both the efficacy and safety profiles of drug metabolites like Irbesartan N-β-D-2,3,4-tri-O-acetyl-glucuronide methyl ester:

  • Efficacy : Retains significant antihypertensive activity similar to irbesartan.
  • Safety : Generally well-tolerated with a low incidence of adverse effects reported in clinical trials.

Comparative Analysis with Other Metabolites

MetaboliteEfficacySafety Profile
Irbesartan N-b-D-2,3,4-tri-O-acetyl-glucuronide methyl esterHighWell-tolerated
Irbesartan (parent compound)Very HighCommon adverse effects
Other glucuronides (e.g., from losartan)ModerateVaries

Q & A

Q. What is the role of Irbesartan N-β-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester in drug metabolism studies?

This compound is a glucuronidated metabolite intermediate of the antihypertensive drug irbesartan. It is used to study Phase II metabolism, specifically glucuronidation, which enhances drug solubility for renal excretion. Researchers employ isotope-labeled analogs (e.g., deuterated versions) to trace metabolic pathways and quantify enzyme activity (e.g., UDP-glucuronosyltransferases) in vitro using hepatocyte or microsomal assays .

Q. How is Irbesartan N-β-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester synthesized and purified?

Synthesis involves sequential acetylation of glucuronic acid at the 2, 3, and 4 positions, followed by conjugation with irbesartan via nucleophilic substitution under controlled pH. Protecting groups (e.g., methyl ester) prevent unwanted side reactions. Purification typically uses reverse-phase HPLC or column chromatography with acetonitrile/water gradients, validated by NMR and mass spectrometry (MS) .

Q. What analytical methods are used to characterize this compound’s structure and purity?

  • NMR spectroscopy : Confirms acetyl group positions and glucuronide linkage (e.g., 1^1H and 13^{13}C NMR for chemical shifts at δ 2.0–2.2 ppm for acetyl protons).
  • High-resolution MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 428.53 for irbesartan core) and isotopic purity.
  • HPLC-UV/FLD : Assesses purity (>95%) using C18 columns and acetonitrile-based mobile phases .

Advanced Research Questions

Q. How can researchers design isotope-labeled analogs for pharmacokinetic studies?

Deuterated or 13^{13}C-labeled analogs (e.g., Irbesartan N-β-D-2,3,4-Tri-O-acetyl-glucuronide-d3_3) are synthesized by substituting hydrogen atoms at metabolically stable positions (e.g., methyl groups). Isotopic incorporation is verified via MS/MS fragmentation, and labeled compounds are used in LC-MS/MS assays to distinguish endogenous vs. administered metabolites in plasma or urine .

Q. What experimental strategies resolve contradictory data on this compound’s enzyme kinetics?

Discrepancies in KmK_m (Michaelis constant) or VmaxV_{max} values across studies may arise from differences in enzyme sources (e.g., human vs. rat UGTs) or assay conditions (pH, cofactors). To address this:

  • Use recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) to isolate enzyme-specific activity.
  • Perform kinetic assays under standardized conditions (37°C, 5 mM Mg2+^{2+}) with LC-MS quantification.
  • Compare results with structurally similar glucuronides (e.g., 4-nitrophenyl glucuronide) as controls .

Q. How can researchers optimize synthetic yields of this compound for large-scale studies?

Low yields often result from incomplete acetylation or side reactions. Strategies include:

  • Protecting group optimization : Use benzoyl instead of acetyl groups for higher stability during conjugation (e.g., 2,3,4-Tri-O-benzoyl derivatives) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acetyl transfer reactions .

Q. What role does this compound play in prodrug development?

The acetyl and methyl ester groups act as prodrug moieties, masking polar functionalities to enhance oral bioavailability. In vivo, esterases hydrolyze the methyl ester, while deacetylases remove acetyl groups, releasing active irbesartan. Researchers use in vitro hydrolysis assays (e.g., simulated intestinal fluid) to study activation kinetics .

Q. How is this compound utilized in enzyme inhibition/activation studies?

It serves as a substrate to screen UGT inhibitors (e.g., flavonoids) or activators. Competitive inhibition assays measure IC50_{50} values by spiking test compounds into UGT incubation mixtures and quantifying residual glucuronide via LC-MS. Activation studies use similar setups with co-incubation of potential modulators .

Q. What stability challenges arise during storage, and how are they mitigated?

The compound is hygroscopic and prone to hydrolysis. Stability protocols include:

  • Storage at -20°C in desiccated, amber vials under nitrogen.
  • Regular purity checks via HPLC (e.g., degradation peaks at 254 nm).
  • Use of stabilizers (e.g., ascorbic acid) in aqueous solutions for short-term experiments .

Methodological Considerations

Q. How can interdisciplinary approaches enhance research on this compound?

  • Structural biology : Molecular docking with UGT enzymes to predict binding affinities.
  • Metabolomics : Untargeted LC-HRMS to identify novel metabolites in complex matrices.
  • Synthetic chemistry : Click chemistry for modular derivatization (e.g., PEGylation for solubility studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.